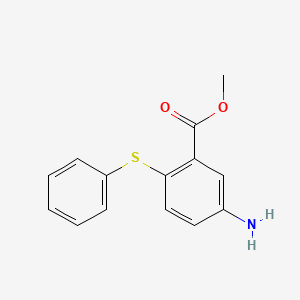

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

Descripción general

Descripción

Aplicaciones Científicas De Investigación

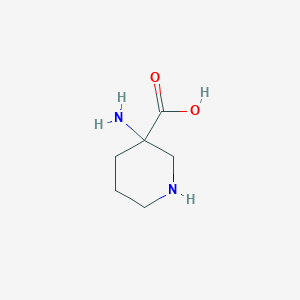

Synthesis and Pharmacological Investigation

Research into structurally related compounds, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, has led to the discovery of new analgesic and anti-inflammatory agents. These compounds, synthesized through reactions involving amino groups and phenyl dithiocarbamates, have shown promising analgesic and anti-inflammatory activities with mild ulcerogenic potential, highlighting their potential as novel therapeutic agents (Gokulan et al., 2012).

Mercury Sensing in Water

Another application area is environmental sensing, where compounds like 2-[11-[(2-[[Bis-(2-ethylsulfanylethyl)amino]methyl]phenylamino)methyl]-3-hydroxy-10-oxo-10H-benzo[c]xanthen-7-yl]benzoic acid (MS5) have been developed for mercury detection in water. This red-emitting sensor exhibits both turn-on and ratiometric sensing capabilities, demonstrating high specificity and sensitivity towards Hg(II), which could be instrumental in monitoring environmental pollution (Nolan & Lippard, 2007).

Electrochemical Cleavage of Azo Bond

In the realm of electrochemistry, the study of compounds such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids has provided insights into the electrochemical reduction processes. These studies are crucial for understanding the electrochemical behavior of azo compounds and their potential applications in dye-sensitized solar cells, electrochromic devices, and environmental remediation technologies (Mandić et al., 2004).

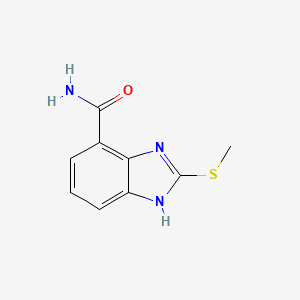

Antimicrobial and Antiviral Research

Research on benzimidazolopeptides derived from amino acids, such as phenylalanine and methionine, has uncovered compounds with antimicrobial, anthelmintic, and cytotoxic potentials. These studies contribute to the development of new therapeutic agents for treating infections and diseases caused by pathogens and parasites (Dahiya & Pathak, 2007).

Supramolecular Polymerization

Investigations into the polymerization processes of monomers like phenyl 4-(alkylamino)benzoate have provided insights into the mechanisms of supramolecular polymerization. These studies are fundamental in designing and synthesizing new polymeric materials with tailored properties for applications in drug delivery, tissue engineering, and nanotechnology (de Greef et al., 2009).

Propiedades

IUPAC Name |

methyl 5-amino-2-phenylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTIPIDMAUQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473806 | |

| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester | |

CAS RN |

361336-73-4 | |

| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

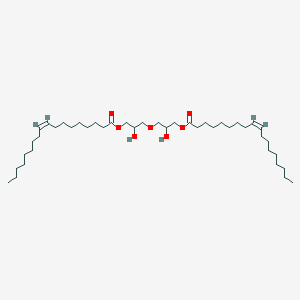

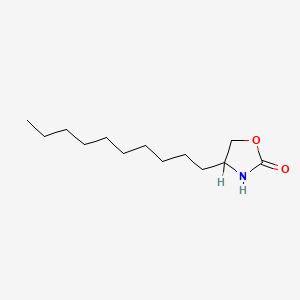

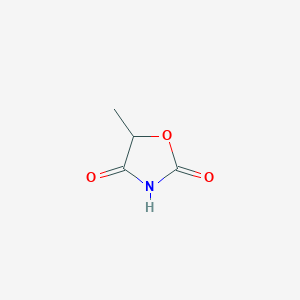

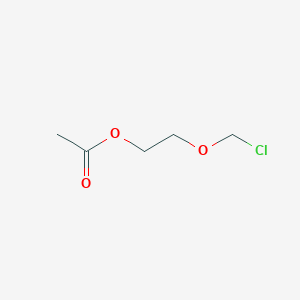

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)

![2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B1609798.png)

![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)